
methyl 7-(5-fluoro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(5-fluoro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H19FN2O5S and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality methyl 7-(5-fluoro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-(5-fluoro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
- Compounds structurally related to "methyl 7-(5-fluoro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate" have been studied for their ability to inhibit PNMT, an enzyme involved in the synthesis of the neurotransmitter epinephrine. Research by Grunewald et al. (2006) and Romero et al. (2004) has shown that modifications to the sulfonamide group can significantly influence the compound's potency and selectivity towards PNMT over other receptors, highlighting their potential in designing drugs with specific targets within the nervous system (Grunewald et al., 2006); (Romero et al., 2004).
Antibacterial Applications
- Hashimoto et al. (2007) reported the synthesis of a compound using a sulfone intermediate which showed potent broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). This underlines the role of these compounds in developing new antibacterial agents with significant efficacy against resistant bacterial strains (Hashimoto et al., 2007).
Chemical Synthesis and Reactions
- The reaction mechanisms involving isoquinoline derivatives, such as the synthesis of benz[d]azepine compounds from isoquinoline 2-oxides, have been investigated to understand better the chemical properties and potential applications of these compounds in synthetic chemistry. Takeuchi et al. (1992) provided insights into novel reaction pathways and mechanisms for these heterocyclic compounds (Takeuchi et al., 1992).
Spectroscopic and Fluorescence Studies
- The study of quinoline derivatives, including their absorption and fluorescence properties in different matrices, has been explored to understand their potential applications in developing fluorescent probes and materials. Zhang et al. (2000) researched the effects of different matrices on the species of quinoline derivatives, which could lead to applications in sensing technologies and materials science (Zhang et al., 2000).
Propriétés
IUPAC Name |
methyl 7-[(5-fluoro-2-methoxyphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-16-6-4-14(19)10-17(16)27(23,24)20-15-5-3-12-7-8-21(18(22)26-2)11-13(12)9-15/h3-6,9-10,20H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRHGZDIJANEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(5-fluoro-2-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]acetamide](/img/structure/B2421428.png)
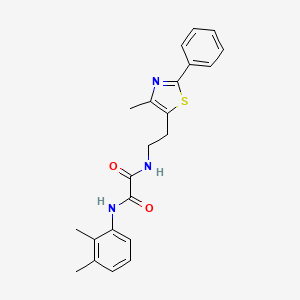
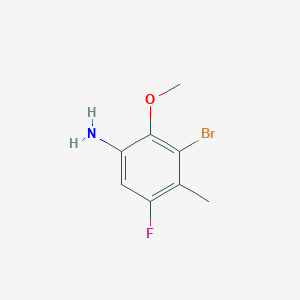
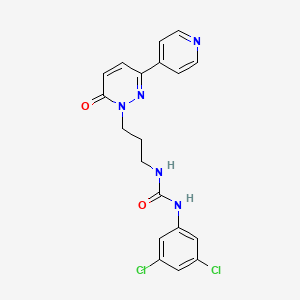
![N-(2,6-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2421432.png)

![7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B2421434.png)
![FC(C1=CC=C(C=N1)C(C)C[O])(F)F](/img/structure/B2421439.png)
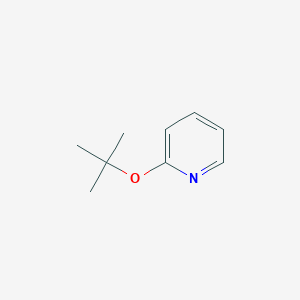
![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2421442.png)
![1-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2421444.png)
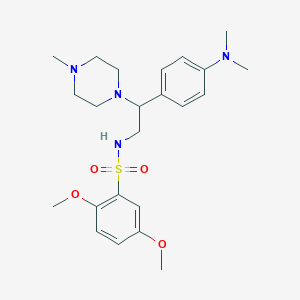

![N-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2421450.png)